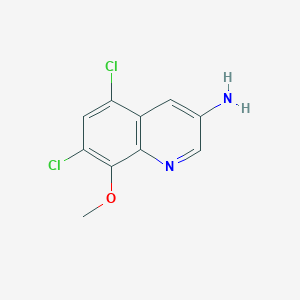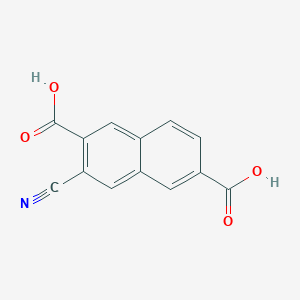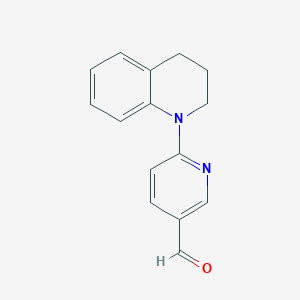
6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde is a chemical compound that features a quinoline ring fused with a nicotinaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde typically involves the reaction of 3,4-dihydroquinoline with nicotinaldehyde under specific conditions. One common method includes:
Starting Materials: 3,4-dihydroquinoline and nicotinaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the formation of the desired product.
Purification: The product is usually purified using column chromatography or recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors may also be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinic acid.
Reduction: 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
6-(3,4-Dihydroisoquinolin-1(2H)-yl)nicotinaldehyde: Similar structure but with an isoquinoline ring.
6-(3,4-Dihydroquinolin-1(2H)-yl)benzaldehyde: Similar structure but with a benzaldehyde moiety instead of nicotinaldehyde.
6-(3,4-Dihydroquinolin-1(2H)-yl)pyridine: Similar structure but with a pyridine ring instead of nicotinaldehyde.
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde is unique due to its combination of a quinoline ring with a nicotinaldehyde moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
6-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H14N2O/c18-11-12-7-8-15(16-10-12)17-9-3-5-13-4-1-2-6-14(13)17/h1-2,4,6-8,10-11H,3,5,9H2 |
InChIキー |
LKOGUEURGIJHIE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B11870280.png)


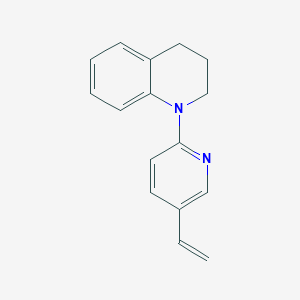
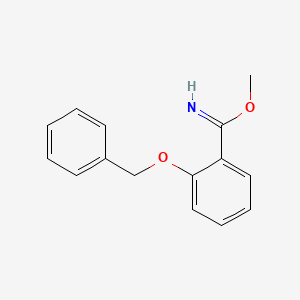

![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)


![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)
![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
